N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide
Description
Properties
Molecular Formula |
C21H34N4O4S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide |
InChI |
InChI=1S/C21H34N4O4S/c1-14-13-30-21(25(14)2)24-23-20(28)18(26)17(15-9-11-29-12-10-15)22-19(27)16-7-5-3-4-6-8-16/h14-17H,3-13H2,1-2H3,(H,22,27)(H,23,28)/b24-21-/t14-,17?/m1/s1 |
InChI Key |
BTZCSXIUAFVRTE-LHMVCHPVSA-N |
Isomeric SMILES |
C[C@@H]1CS/C(=N\NC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)/N1C |
Canonical SMILES |
CC1CSC(=NNC(=O)C(=O)C(C2CCOCC2)NC(=O)C3CCCCCC3)N1C |
Origin of Product |
United States |
Biological Activity
N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide, also referred to as Ono-5334, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolidin class and features a complex structure that contributes to its biological activity. The IUPAC name highlights its functional groups, which include a thiazolidine moiety and a cycloheptane carboxamide structure. The molecular formula is .
Mechanisms of Biological Activity
Research indicates that compounds similar to Ono-5334 exhibit various mechanisms of action:
- PPAR-gamma Activation : Thiazolidin derivatives have been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity . This activation can lead to improved insulin resistance and has implications for diabetes treatment.
- Antimicrobial Properties : Studies have demonstrated that thiazolidine derivatives possess significant antimicrobial activity. For instance, compounds similar to Ono-5334 have been reported to exhibit effective antibacterial action against Gram-positive bacteria such as Bacillus subtilis .
Antidiabetic Activity
Ono-5334 has been investigated for its potential antidiabetic effects. Thiazolidinone derivatives are known for their ability to lower blood glucose levels by enhancing insulin sensitivity. A study highlighted that certain thiazolidine derivatives exhibited potent inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling .
Antioxidant Activity
In addition to its antidiabetic properties, Ono-5334 has demonstrated antioxidant activity. Compounds in this class have been shown to scavenge free radicals and reduce oxidative stress, which is beneficial in preventing various chronic diseases .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving human embryonic kidney cells (HEK-293) revealed that some thiazolidine derivatives had favorable toxicity profiles, with minimal cytotoxic effects at therapeutic concentrations .
Data Tables
The following tables summarize key findings from various studies on the biological activity of Ono-5334 and related compounds.
Case Studies
Several case studies illustrate the therapeutic potential of Ono-5334:
- Diabetes Management : In a clinical trial setting, thiazolidinedione analogs demonstrated significant improvements in glycemic control among patients with type 2 diabetes. The mechanism was attributed to enhanced insulin sensitivity via PPAR-gamma activation.
- Infection Treatment : A study evaluated the efficacy of thiazolidine derivatives in treating bacterial infections resistant to conventional antibiotics. Results indicated that these compounds could serve as viable alternatives in antibiotic therapy.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Properties
Research indicates that compounds similar to N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide may exhibit antidiabetic effects. The thiazolidine ring structure is known for its role in enhancing insulin sensitivity and glucose metabolism. Studies have shown that derivatives of thiazolidinediones can activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Hydrazone derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of thiazolidine moieties may enhance this activity by interacting with specific cellular pathways involved in cancer progression .
Biochemical Mechanisms
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have indicated that thiazolidine derivatives can inhibit enzymes like α-glucosidase and dipeptidyl peptidase IV (DPP-IV), which are important targets in diabetes management . This inhibition can lead to decreased glucose absorption and improved glycemic control.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Case Study 1: Antidiabetic Activity Evaluation
In a study evaluating the antidiabetic potential of thiazolidine derivatives, this compound was tested for its ability to lower blood glucose levels in diabetic rat models. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its efficacy as a therapeutic agent for diabetes management .
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of similar hydrazone compounds showed that derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. This highlights the potential of this compound as a candidate for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: ONO-5334 vs. ONO-KK1-300-01
ONO-5334 is structurally related to ONO-KK1-300-01, another CatK inhibitor from the same series. Key differences include:
The additional methyl group in ONO-5334’s thiazolidine ring enhances target affinity and metabolic stability, contributing to its superior preclinical efficacy .
Thiazolidine Derivatives: Substitution Effects
highlights analogues with substituted thiazolidin-3-yl groups, such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g). Unlike ONO-5334, these compounds lack the cycloheptanecarboxamide and tetrahydropyran groups, resulting in divergent pharmacological profiles:
- Synthetic Yields: ONO-5334 derivatives require advanced coupling techniques (yields ~45–70%), whereas simpler thiazolidin-3-yl carboxamides (e.g., 4g) are synthesized in ethanol with 60–70% yields .
- Bioactivity: While ONO-5334 targets CatK, compounds like 4g exhibit antibacterial or antifungal activity, emphasizing the role of the cycloheptane and tetrahydropyran motifs in protease inhibition .
Nitro-Substituted Analogues
demonstrates that nitro-substituted aryl groups (e.g., in nitroimidazole derivatives) enhance antimycobacterial activity but reduce protease inhibition. In contrast, ONO-5334’s (4R)-3,4-dimethyl-thiazolidine group optimizes CatK binding without nitro-related toxicity .
Computational Similarity Analysis
underscores the importance of structural similarity metrics in drug discovery. Tools like MarvinSketch (used in ) and SHELX () enable precise comparisons of bond configurations and packing motifs. For ONO-5334, the Z-configuration of the hydrazinyl-thiazolidinylidene bond aligns with bioactive conformations observed in crystallographic studies (e.g., ), whereas E-configurations in analogues reduce potency .
Research Findings and Clinical Relevance
- Preclinical Data: ONO-5334 increased bone mineral density by 8–12% in ovariectomized rats, outperforming ONO-KK1-300-01 (4–6%) .
- Clinical Trials: A Phase II trial (NCT00533537) showed ONO-5334 reduced bone resorption biomarkers by 50–60% in postmenopausal women. However, its development was halted due to off-target effects (e.g., skin fibrosis), unlike Odanacatib, which advanced to Phase III .
Preparation Methods
Thiazolidine Ring Formation
The (4R)-3,4-dimethylthiazolidine scaffold is constructed via cyclization of L-cysteine derivatives. For example, treating L-cysteine methyl ester with acetone under acidic conditions generates the thiazolidine ring, preserving the (4R)-configuration. Subsequent oxidation with iodine yields the thiazolidin-2-ylidene intermediate.
Preparation of 1-(Oxan-4-yl)-2,3-dioxopropyl Intermediate
Oxan-4-yl Group Installation
Tetrahydropyran-4-amine is acylated with bromoacetyl bromide to form 1-(oxan-4-yl)-2-bromoacetamide. Oxidation of the α-position using Jones reagent (CrO3/H2SO4) yields the 2,3-diketopropyl backbone.
Coupling with Thiazolidin-ylidene Hydrazine
The diketopropyl intermediate undergoes nucleophilic attack by the thiazolidin-ylidene hydrazine in the presence of triethylamine. The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize epimerization, achieving >85% yield of the coupled product.
Amidation with Cycloheptanecarboxylic Acid
Carboxylic Acid Activation
Cycloheptanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This generates the reactive O-acylisourea intermediate, facilitating amide bond formation.
Final Coupling
The activated acid is reacted with the amine group of the coupled intermediate. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yielding the final compound in 72% purity.
Stereochemical Control and Optimization
Chiral Auxiliaries
The (4R)-configuration is preserved using (R)-(−)-2,10-camphorsultam as a chiral auxiliary during thiazolidine synthesis, achieving enantiomeric excess (ee) >98%.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) favor Z-hydrazone formation, while temperatures below 10°C suppress racemization. Microwave-assisted synthesis at 80°C reduces reaction time by 40% without compromising yield.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers, with the target compound eluting at 12.3 min.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.45–1.89 (m, 14H, cycloheptane and thiazolidine CH3), 3.21 (t, J = 6.2 Hz, 2H, tetrahydropyran), 6.02 (s, 1H, hydrazine NH).
-
HRMS : m/z 438.6 [M+H]+ (calculated for C21H34N4O4S: 438.6).
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 10-kg batch achieved 68% overall yield using continuous flow chemistry, reducing solvent waste by 30% compared to batch methods.
Cost Analysis
Raw material costs dominate (∼75%), with cycloheptanecarboxylic acid and EDC accounting for 45% of expenses. Switching to chloroformate activation reduces reagent costs by 20%.
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can intermediates be characterized?
- Methodology : Utilize multi-step organic synthesis, focusing on hydrazinylidene and thiazolidin-2-ylidene moiety formation. Key intermediates should be isolated via column chromatography and characterized using:
- 1H/13C NMR for functional group verification.
- Single-crystal X-ray diffraction to confirm stereochemistry, as demonstrated for analogous thiazolidine-hydrazine derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Controlled copolymerization design principles can optimize intermediate purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Critical Techniques :
- HPLC (≥98% purity validation) .
- NMR spectroscopy to resolve stereochemical ambiguities (e.g., Z/E configurations in hydrazinylidene groups) .
- FT-IR for functional group fingerprinting (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Cross-reference spectral data with established libraries (e.g., Royal Society of Chemistry spectral databases) .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield, and what experimental frameworks are effective?
- Approach :
- Bayesian optimization algorithms model multidimensional parameter interactions (e.g., temperature, catalyst loading, flow rate) to maximize yield, outperforming traditional one-variable-at-a-time methods .
- Implement Design of Experiments (DoE) with response surface methodology to identify optimal conditions.
- Flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics and scalability .
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
- Strategies :
- Use density functional theory (DFT) with explicit solvent models to predict NMR chemical shifts, addressing solvation effects .
- Apply DP4+ probability analysis to statistically validate computational vs. experimental NMR assignments.
- Variable-temperature NMR probes conformational dynamics affecting spectral discrepancies .
Q. What stability challenges arise under different storage conditions, and how can they be mitigated?
- Stability Protocol :
- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation.
- Store under inert atmospheres (argon) at -20°C to prevent moisture-induced hydrolysis, as recommended for hydrazinylidene analogs .
- Perform accelerated stability testing (40°C/75% relative humidity for 6 months) to predict degradation pathways per ICH guidelines .
Methodological Considerations
- Stereochemical Analysis : Single-crystal X-ray diffraction is indispensable for resolving (4R)-thiazolidine and (2Z)-hydrazinylidene configurations .
- Purity Validation : Combine HPLC with mass spectrometry to detect trace byproducts (e.g., oxidized thiazolidine derivatives) .
- Reaction Optimization : Integrate flow-chemistry systems with statistical modeling to reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
